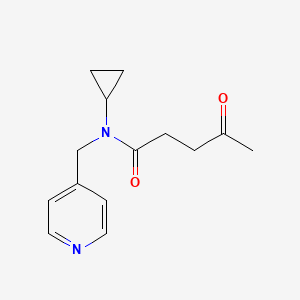![molecular formula C10H8BrNO5 B7580802 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid, also known as BNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a biological tool for studying protein-protein interactions. BNPA is a small molecule that can bind to specific proteins, allowing researchers to study the function and interactions of these proteins in cells and tissues. In
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid involves the covalent modification of proteins with the 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid molecule. 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid contains a reactive acryloyl group that can form a covalent bond with cysteine residues on proteins. This covalent modification can alter the function and interactions of the target protein, providing insights into its role in cellular processes.
Biochemical and Physiological Effects:
2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid has been shown to have minimal effects on cellular viability and function, making it a valuable tool for studying protein-protein interactions in live cells and tissues. However, it is important to note that the covalent modification of proteins with 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid can alter their function and interactions, which may have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid is its ability to selectively modify proteins of interest, allowing for the identification and study of interacting proteins. 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid is also relatively easy to synthesize and has high purity and yield, making it a valuable tool for scientific research. However, it is important to note that the covalent modification of proteins with 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid can alter their function and interactions, which may have downstream effects on cellular processes. Additionally, the use of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid requires specialized expertise and equipment, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research involving 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid. One potential area of research is the development of new methods for identifying interacting proteins using 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid. Additionally, the use of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid could be expanded to study the function and interactions of proteins in disease states, providing insights into potential therapeutic targets. Finally, the development of new tools and techniques for studying protein-protein interactions using 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid could lead to new discoveries in the field of molecular biology.
Synthesis Methods
The synthesis of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid involves several steps, including the reaction of 4-bromo-2-nitrophenol with formaldehyde to produce a key intermediate, 2-(4-bromo-2-nitrophenoxy)ethanol. This intermediate is then reacted with acryloyl chloride in the presence of a base to produce the final product, 2-[(4-bromo-2-nitrophenoxy)methyl]prop-2-enoic acid. The synthesis of 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Scientific Research Applications
2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid has been used extensively in scientific research as a tool for studying protein-protein interactions. Specifically, 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid can be used to identify proteins that interact with a target protein of interest. This is achieved by modifying the target protein with 2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid, which can then bind to interacting proteins in cells or tissues. The interacting proteins can then be identified and studied to gain insights into the function and regulation of the target protein.
properties
IUPAC Name |
2-[(4-bromo-2-nitrophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO5/c1-6(10(13)14)5-17-9-3-2-7(11)4-8(9)12(15)16/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQZGMSZRVYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)



![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)